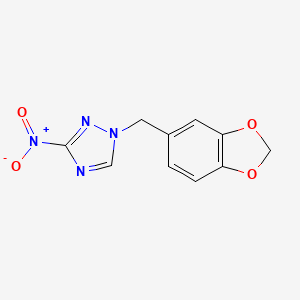

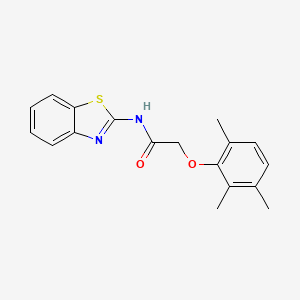

1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole and its derivatives involves several key steps, including nitration, cyclization, and functional group transformations. Salts of trinitromethyl-substituted triazoles have been synthesized, indicating a method for creating high-density energetic materials through specific nitration and substitution reactions (Thottempudi & Shreeve, 2011). Additionally, the synthesis of fused tricyclic derivatives involving thermal cyclization highlights the versatility of triazole chemistry in producing compounds with significant biological and pharmacological activities (Kosychova et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole derivatives is characterized by X-ray diffraction, revealing complex arrangements and interactions. Coordination polymers with bis(triazole) ligands demonstrate the ability of these compounds to form diverse structural frameworks, including two-dimensional structures with weak antiferromagnetic interactions (Wang et al., 2014).

Chemical Reactions and Properties

These compounds exhibit a range of chemical behaviors, from stability in acidic mediums to participation in cycloaddition reactions. The reaction between 5-nitro-2,1-benzisothiazole-3-diazonium species and N-substituted anilines to produce highly stable triazenes underscores the compounds' robustness and reactivity (Pr̆ikryl et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as high density and moderate to good thermal stability, are notable. Their energetic materials' properties, including detonation properties superior to some traditional explosives, highlight their potential in energetic applications (Thottempudi & Shreeve, 2011).

Applications De Recherche Scientifique

High-Density Energetic Materials Salts of trinitromethyl-substituted triazoles form a new class of highly dense energetic materials. These compounds exhibit high density, moderate to good thermal stability, acceptable oxygen balance, reasonable heat of formation, and excellent detonation properties, potentially superior to 1,3,5,-trinitrotriazacyclohexane (RDX) in some cases (Thottempudi & Shreeve, 2011).

Synthetic Applications A two-step synthesis process involving nitroaldol reaction and Amberlyst-catalyzed processes enables the formation of 2,5-disubstituted furans from functionalized nitroalkanes, applied to the total synthesis of significant pharmaceutical targets (Palmieri, Gabrielli, & Ballini, 2010).

Corrosion Inhibitors Newly synthesized triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acid media, indicating their potential for protecting metals against corrosion (Chaitra, Mohana, & Tandon, 2015).

Antimycobacterial Activity 3-Benzylsulfanyl derivatives of 1,2,4-triazole have shown moderate to slight antimycobacterial activity, indicating their potential as antimycobacterial agents (Klimesová, Zahajská, Waisser, Kaustová, & Möllmann, 2004).

Coordination Polymers The synthesis of cobalt and nickel coordination polymers with triazole ligands has led to new insights into their crystal structures and magnetic properties, showcasing the utility of triazoles in constructing coordination polymers with interesting magnetic behaviors (Wang, Xing, Li, Sun, Wang, & Li, 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-14(16)10-11-5-13(12-10)4-7-1-2-8-9(3-7)18-6-17-8/h1-3,5H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSFDWNTGAJADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C=NC(=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)

![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)

phosphinic acid](/img/structure/B5560808.png)

![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)

![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)

![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)

![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide hydrochloride](/img/structure/B5560841.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)